molecular formula C21H23ClN2O B7431509 6-chloro-N-[(2-phenylcyclopentyl)methyl]-2,3-dihydroindole-1-carboxamide

6-chloro-N-[(2-phenylcyclopentyl)methyl]-2,3-dihydroindole-1-carboxamide

Cat. No. B7431509
M. Wt: 354.9 g/mol
InChI Key: HPZWITJSJPLSOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N-[(2-phenylcyclopentyl)methyl]-2,3-dihydroindole-1-carboxamide is a chemical compound that belongs to the class of indole derivatives. It has been studied for its potential use in scientific research due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of 6-chloro-N-[(2-phenylcyclopentyl)methyl]-2,3-dihydroindole-1-carboxamide is not fully understood. However, it is believed to act as a selective agonist for certain G protein-coupled receptors, which can lead to the activation of various signaling pathways in the body. This can result in a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-chloro-N-[(2-phenylcyclopentyl)methyl]-2,3-dihydroindole-1-carboxamide are not fully understood. However, it has been found to have potential effects on various physiological processes, including neurotransmission, inflammation, and pain perception. It has also been found to have potential applications in the treatment of certain diseases, such as Parkinson's disease and schizophrenia.

Advantages and Limitations for Lab Experiments

The advantages of using 6-chloro-N-[(2-phenylcyclopentyl)methyl]-2,3-dihydroindole-1-carboxamide in lab experiments include its unique chemical structure and properties, which make it a potentially useful tool for studying various physiological processes. However, its limitations include the fact that its mechanism of action is not fully understood and that further research is needed to fully elucidate its potential applications.

Future Directions

There are many future directions for research on 6-chloro-N-[(2-phenylcyclopentyl)methyl]-2,3-dihydroindole-1-carboxamide. These include further studies on its mechanism of action, its potential applications in the treatment of various diseases, and its potential use as a tool for studying various physiological processes. Additionally, further research is needed to fully understand its advantages and limitations for lab experiments, and to develop new methods for synthesizing and studying this compound.

Synthesis Methods

The synthesis method of 6-chloro-N-[(2-phenylcyclopentyl)methyl]-2,3-dihydroindole-1-carboxamide involves the reaction of 2-phenylcyclopentanone with 6-chloroindole-2-carboxylic acid to form 6-chloro-N-(2-phenylcyclopentyl)indole-2-carboxamide. This compound is then reacted with formaldehyde and hydrogen gas in the presence of a palladium catalyst to form 6-chloro-N-[(2-phenylcyclopentyl)methyl]-2,3-dihydroindole-1-carboxamide.

Scientific Research Applications

6-chloro-N-[(2-phenylcyclopentyl)methyl]-2,3-dihydroindole-1-carboxamide has been studied for its potential use in scientific research due to its unique chemical structure and properties. It has been found to have potential applications in the fields of neuroscience, pharmacology, and medicinal chemistry. It has been studied for its potential use as a ligand for G protein-coupled receptors, which play an important role in regulating various physiological processes in the body.

properties

IUPAC Name

6-chloro-N-[(2-phenylcyclopentyl)methyl]-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O/c22-18-10-9-16-11-12-24(20(16)13-18)21(25)23-14-17-7-4-8-19(17)15-5-2-1-3-6-15/h1-3,5-6,9-10,13,17,19H,4,7-8,11-12,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZWITJSJPLSOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C2=CC=CC=C2)CNC(=O)N3CCC4=C3C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.